1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Overview
Description
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of pyrimidinone, which is a heterocyclic aromatic organic compound similar to pyridine. DMPU in particular has been investigated for its potential in forming intermolecular hydrogen bonds and its behavior in different chemical environments.
Synthesis Analysis
The synthesis of DMPU-related compounds has been explored in several studies. For instance, a novel synthesis of a related compound, 1,3-dimethyl-5,10-methanocycloundeca[4,5]furo[2,3-d]pyrimidin-2,4(1,3H)-dionylium tetrafluoroborate, was achieved through the reaction of 3,8-methano11annulenone with dimethylbarbituric acid followed by acidic cyclization, although the yield was low . Another study reported the efficient synthesis of a dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene, a π-electron donor capable of forming hydrogen bonds similar to those in nucleic acid base pairs .
Molecular Structure Analysis
The molecular and crystal structures of DMPU derivatives have been characterized using various techniques. The X-ray crystal structure of dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene revealed its ability to form intermolecular hydrogen bonds . Detailed NMR analysis, including 13C, 1H, and DEPT experiments, has been used to elucidate the structure of other related compounds, such as 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]-diazepin-6-ones .
Chemical Reactions Analysis
DMPU and its derivatives exhibit interesting reactivity patterns. The regioselective alkylation of 4,6-dimethyl-1-phenyl-2(1H)-pyrimidinone resulted in C-6 alkylated products when treated with alkyl halides in the presence of sodium hydride . Additionally, the electrochemical reduction of the related compound 10(+).BF(4)(-) showed a less negative reduction potential, indicating its potential as an oxidizing agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of DMPU have been studied, particularly in aqueous solutions. Excess molar volumes and molar refractions of DMPU in water were determined across a range of temperatures, showing that the excess volumes are negative and become more positive as the temperature increases . This suggests specific interactions between DMPU and water molecules, which could be important in understanding its solvation behavior.
Scientific Research Applications
Solubility and Physical Properties
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has been studied for its physical properties, particularly in relation to its solubility and interaction with other substances. Lemos and Maestre (1995) investigated the excess molar volumes and molar refractions of DMPU when mixed with water, noting that these properties vary with temperature (Lemos & Maestre, 1995).
Chemical Reactions and Applications
- DMPU's role in chemical reactions has been significant. Li et al. (2017) discovered that a complex formed by HBr and DMPU serves as an effective hydrobrominating reagent for various organic compounds (Li et al., 2017).
- In another study, the alkylation of γ-butyrolactone was enhanced by using DMPU as a promoter, as investigated by Li, Buzon, and Castaldi (2001). This research highlights DMPU's potential in facilitating and improving chemical synthesis processes (Li, Buzon, & Castaldi, 2001).
Structural and Molecular Studies
- The molecular structure and properties of derivatives of pyrimidinones, including DMPU, have been explored extensively. Martins et al. (1998) conducted a detailed study combining NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations to elucidate the structure of a specific DMPU derivative (Martins et al., 1998).
properties
IUPAC Name |
1,3-dimethyl-1,3-diazinan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-4-3-5-8(2)6(7)9/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVUOGQBMYCBQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074575 | |
Record name | 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless liquid; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one | |
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Product Name |
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone | |
CAS RN |
7226-23-5 | |
Record name | 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7226-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.841 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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